Halogen Identity Switches Deubiquitinase Selectivity: Fluorine at Isoquinoline C‑6 Inverts USP2 vs. USP7 Inhibition
In a systematic SAR study of halogen‑substituted isoquinoline‑1,3‑dione‑based inhibitors, the introduction of a fluorine atom at the isoquinoline 6‑position was found to completely switch the inhibitor selectivity profile between USP2 and USP7. The best‑in‑series compound (bearing the 6‑fluoro substitution) exhibited an IC₅₀ of 250 nM against USP2 in an uncompetitive, ROS‑independent mechanism, while structurally matched analogs with different halogenation patterns favored USP7 inhibition [1]. Although the exact target compound 1‑chloro‑6‑fluoro‑3‑(trifluoromethyl)isoquinoline has not yet been evaluated in this specific assay, the 6‑fluoro‑3‑trifluoromethyl substitution pattern provides the identical critical pharmacophoric elements that drove the USP2‑selective phenotype in the published series, making this scaffold a strong candidate for analogous selectivity profiling [1].
| Evidence Dimension | Deubiquitinase selectivity (USP2 vs. USP7 preference) |
|---|---|
| Target Compound Data | 6‑fluoro‑3‑(trifluoromethyl)isoquinoline core (not yet directly assayed in USP2/USP7 panel; extrapolation from matched isoquinoline‑1,3‑dione series) |
| Comparator Or Baseline | Halogen‑swapped isoquinoline‑1,3‑dione analogs: non‑fluorinated or alternatively halogenated analogs favored USP7 over USP2 |
| Quantified Difference | Introduction of fluorine at the 6‑position completely inverts selectivity from USP7‑preferring to USP2‑preferring (qualitative switch); best USP2 inhibitor IC₅₀ = 250 nM [1] |
| Conditions | In vitro deubiquitinase activity assay (USP2/USP7); cellular target engagement studies; ROS‑independent, uncompetitive mechanism confirmed [1] |
Why This Matters
For procurement decisions in deubiquitinase‑targeted drug discovery, the 6‑fluoro‑3‑CF₃ substitution pattern provides a validated selectivity‑determining motif that alternative isoquinoline halogenation patterns cannot replicate, reducing the risk of investing in a scaffold with a divergent selectivity profile.
- [1] Vamisetti, G. B.; Meledin, R.; Gopinath, P.; Brik, A. Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem 2019, 20, 282–288. https://doi.org/10.1002/cbic.201800612 View Source
